molecular formula C11H10ClF3O B1320048 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane CAS No. 327617-82-3

4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane

Cat. No.: B1320048
CAS No.: 327617-82-3
M. Wt: 250.64 g/mol
InChI Key: WSQLCFKGZQTNOI-UHFFFAOYSA-N
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Description

4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane is a useful research compound. Its molecular formula is C11H10ClF3O and its molecular weight is 250.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Kinetics and Mechanisms in Gas Phase Elimination

The kinetics and mechanisms of gas phase elimination reactions involving similar compounds, such as 1-chloro-4-(methylthio)-butane, have been investigated. These studies focus on understanding the reaction rates and pathways in specific temperature and pressure conditions, contributing to a deeper understanding of organic reaction mechanisms (Chuchani, Martín, & Dominguez, 1987).

2. Liquid Crystalline Polysiloxanes Synthesis

Research on synthesizing ferroelectric side chain liquid crystalline polysiloxanes, which incorporate variants of the target compound, has been conducted. These materials are relevant for their unique mesomorphic behavior and potential applications in advanced materials science (Hsiue & Chen, 1995).

3. CC Bond Cleavage in Arylhydrazones

Studies on the regioselective carbon-carbon bond cleavage in arylhydrazones of related compounds provide insights into organic synthesis techniques and molecular transformations (Solhnejad et al., 2013).

4. Coordination Polymers Framework Formation

Research into the framework formation of silver(I) coordination polymers with compounds like 1,4-bis(phenylthio)butane explores the formation of various network structures. This research contributes to the field of inorganic chemistry and materials science (Bu et al., 2002).

5. Dye-Sensitized Solar Cells Applications

The development of ruthenium(II)-polypyridyl sensitizers for dye-sensitized solar cells, incorporating aryl-substituted β-diketonato compounds similar to the target compound, has been studied. These findings are significant for renewable energy technology (Islam et al., 2006).

6. Nanosized Brönsted Acidic Catalysts

Innovative research on nanosized N-sulfonic acid catalysts, derived from compounds like 4,4'-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane), has been conducted. This work is significant for its applications in catalysis and materials science (Goli-Jolodar, Shirini, & Seddighi, 2016).

7. Molecular, Spectroscopic, and Electronic Analysis

Studies on the molecular, spectroscopic, and electronic behavior of compounds structurally similar to the target chemical, such as 4,4'-(butane-1,4-diyl)bis(1-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one), have been conducted. These investigations provide valuable information for theoretical and computational chemistry (Evecen et al., 2018).

8. Photoinduced Direct Oxidative Annulation

Research on photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, closely related to the target compound, contributes to organic synthetic methods and photoredox catalysis (Zhang et al., 2017).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

4-chloro-1-[4-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O/c12-7-1-2-10(16)8-3-5-9(6-4-8)11(13,14)15/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQLCFKGZQTNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594132
Record name 4-Chloro-1-[4-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327617-82-3
Record name 4-Chloro-1-[4-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Magnesium metal (0.6 g, 24.4 mmol) was placed into a 25 mL round bottomed flask and was vigorously stirred under nitrogen for 24 hours. To this activated magnesium was added 1 mL of tetrahydrofuran and 4-bromobenzotrifluoride (0.5 g, 2.2 mmol) and the reaction was sonicated for 30 seconds during which time a deep red color formed. The solution was cooled to 0° C. and 3-bromobenzotrifluoride (4.5 g, 20 mmol) in 9 mL of tetrahydrofuran was added dropwise. The reaction was allowed to warm to room temperature and stirred for 1.5 hours then added to a solution of 4-chlorobutyryl chloride (9.4 g, 66.6 mmol) in 50 mL of tetrahydrofuran at −78° C. The reaction was allowed to warm to room temperature and stirred for 1 hour. The reaction was washed with water (50 mL), saturated aqueous sodium chloride (50 mL), dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chromatography (Biotage) over silica gel eluting with hexane/ethyl acetate (50:1) to give 2.3 g of the title compound as an oil. 1H NMR (500 MHz, CDCl3): δ 8.08 (d, 2H, J=8.3 Hz); 7.74 (d, 2H, J=8.0 Hz); 3.69 (m, 2H); 3.21 (m, 2H); 2.25 (m, 2H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three
Quantity
9.4 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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